molecular formula C16H17NO5S B5819938 N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine

N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine

Cat. No.: B5819938
M. Wt: 335.4 g/mol
InChI Key: BZLBGCAZTOZVOR-UHFFFAOYSA-N
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Description

N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine is an organic compound with the molecular formula C16H17NO5S It is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine typically involves the reaction of 2-methoxy-5-methylphenylsulfonyl chloride with N-phenylglycine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy and phenyl groups may also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-5-methylphenol: This compound shares the methoxy and methyl substituents on the phenyl ring but lacks the sulfonyl and glycine moieties.

    N-phenylglycine: This compound contains the glycine moiety attached to a phenyl ring but does not have the sulfonyl and methoxy groups.

Uniqueness

N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the sulfonyl group enhances its reactivity and potential as an enzyme inhibitor, while the methoxy and phenyl groups contribute to its overall stability and binding affinity.

Properties

IUPAC Name

2-(N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-12-8-9-14(22-2)15(10-12)23(20,21)17(11-16(18)19)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLBGCAZTOZVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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